5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This compound belongs to the pyrimidinetrione family, characterized by a six-membered heterocyclic core with three ketone groups. The structure includes a 1-phenyl substituent and a propenylidene bridge linked to a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
(5Z)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(25)22-21(27)24(20(18)26)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,25,27)/b7-6+,18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFTODMEZTVBC-WNQIWMROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethylamino group and a phenyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, which is essential for its pharmacological effects.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. For instance, studies have shown that related pyrimidine compounds demonstrate antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL . The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity.
Anticancer Properties
Research indicates that pyrimidine derivatives possess anticancer properties through multiple mechanisms, including inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways . The specific compound may also exhibit synergistic effects when combined with other chemotherapeutic agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various experimental models. Pyrimidine derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests a potential application in treating inflammatory diseases.
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, pyrimidines are reported to have antiviral, antidiabetic, and neuroprotective effects . These diverse activities highlight the potential of this compound in multiple therapeutic areas.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of similar pyrimidine derivatives on human breast cancer cells. The results indicated that these compounds inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through caspase activation . This case study underscores the therapeutic potential of pyrimidine derivatives in oncology.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinetrione Derivatives
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with similar pyrimidinetrione derivatives:
Pharmacological Potential
- Target Compound: The dimethylamino group may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- Bromophenyl Analogue (): Demonstrated antimalarial activity by inhibiting plasmodial ferredoxin-NADP+ reductase interactions .
- Fluorinated Derivatives (): Fluorine atoms improve bioavailability and resistance to oxidative metabolism .
Preparation Methods
Wittig Reaction
The Wittig approach employs a ylide generated from 4-dimethylaminocinnamaldehyde-derived phosphonium salts. Reaction with 1-phenylbarbituric acid in dry THF at 0°C affords the target compound in 70–75% yield but requires stringent anhydrous conditions.
Claisen-Schmidt Condensation
Using 4-dimethylaminocinnamaldehyde and 1-phenylbarbituric acid under acidic conditions (HCl/EtOH, reflux), this method achieves 68–72% yield but risks over-alkylation.
Table 2: Method Comparison for Propenylidene Formation
| Method | Conditions | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Knoevenagel | EtOH, piperidine, reflux | 78–82 | 95:5 |
| Wittig | THF, 0°C, anhydrous | 70–75 | 90:10 |
| Claisen-Schmidt | HCl/EtOH, reflux | 68–72 | 85:15 |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Characterization via NMR confirms the E-configuration:
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Dimethylamino Group : Singlet at δ 3.0 ppm.
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Barbiturate NH : Broad singlet at δ 10.8 ppm.
Purity Assessment :
Industrial-Scale Adaptations
Patent CN113024505A highlights a scalable protocol using continuous flow reactors:
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Continuous Knoevenagel : Residence time 30 min, 80°C, 85% yield.
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In-Line Crystallization : Direct product isolation minimizes solvent use.
Advantages :
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40% reduction in reaction time vs. batch processes.
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Consistent E:Z ratio (96:4).
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of a substituted aldehyde (e.g., 4-(dimethylamino)cinnamaldehyde) with a pyrimidinetrione precursor under acidic conditions.
- Step 2 : Cyclization using reagents like ammonium acetate (NHOAc) in glacial acetic acid at 108°C, which promotes intramolecular dehydration .
Yield optimization requires precise control of stoichiometry (e.g., 2.00 equiv. NHOAc) and reaction time. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization or column chromatography.
Q. How should researchers characterize this compound’s structure and purity?
- Spectroscopy : H/C NMR confirms the presence of the propenylidene group (δ 6.5–7.5 ppm for vinyl protons) and the dimethylamino phenyl moiety (δ 2.8–3.2 ppm for N(CH)) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 406.18) and fragments matching the pyrimidinetrione core .
- X-ray crystallography : Resolves stereochemical ambiguities in the propenylidene configuration (e.g., Z/E isomerism) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the dimethylamino group enhances electron-donating capacity, stabilizing charge-transfer interactions .
- Docking studies : Simulate binding to biological targets (e.g., enzymes like dihydrofolate reductase) by modeling the compound’s planar pyrimidinetrione core and propenylidene π-system .
- Reaction path search algorithms : Optimize synthetic routes by simulating intermediates and transition states, reducing trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response standardization : Use consistent molar concentrations (e.g., IC values) across assays to minimize variability .
- Control experiments : Rule out nonspecific effects (e.g., cytotoxicity) by comparing activity against structurally similar but inert analogs .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .
Q. How does the substituent pattern influence the compound’s physicochemical and biological properties?
- Electron-donating groups (e.g., dimethylamino): Enhance solubility in polar solvents and stabilize charge-transfer complexes, improving binding to hydrophobic enzyme pockets .
- Steric effects : Bulky substituents on the phenyl ring (e.g., 4-methoxy) may hinder rotational freedom, altering conformational stability and bioactivity .
- Comparative studies : Replace the propenylidene linker with ethyldiene or furylidene groups to assess impact on π-conjugation and redox activity .
Methodological Challenges and Solutions
Q. How to mitigate challenges in isolating stereoisomers during synthesis?
- Chromatographic separation : Use chiral stationary phases (e.g., cellulose-based columns) to resolve Z/E isomers .
- Crystallization-induced asymmetric transformation : Promote selective crystallization of one isomer by tuning solvent polarity (e.g., ethanol/water mixtures) .
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) for enzyme interactions .
- Fluorescence quenching assays : Monitor conformational changes in target proteins upon compound binding using tryptophan emission spectra .
- CRISPR-Cas9 knockouts : Confirm target specificity by ablating putative binding proteins and assessing loss of activity .
Comparative and Mechanistic Studies
Q. How does this compound compare to barbiturate or pyrimidine derivatives in terms of reactivity?
- Reactivity : The propenylidene group enables Michael addition reactions, unlike barbiturates, which primarily undergo alkylation at nitrogen .
- Acid-base behavior : The pyrimidinetrione core has three ionizable protons (pKa ~4–9), allowing pH-dependent solubility tuning, a feature absent in simpler pyrimidines .
Q. What are the implications of its photophysical properties for material science applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
